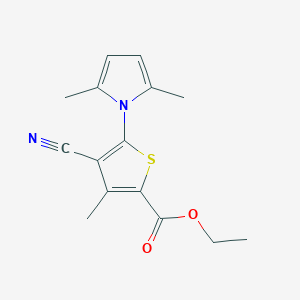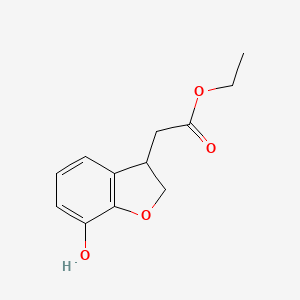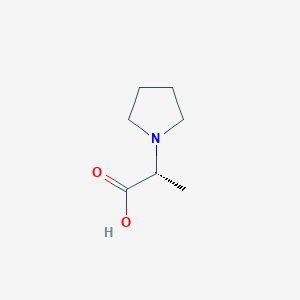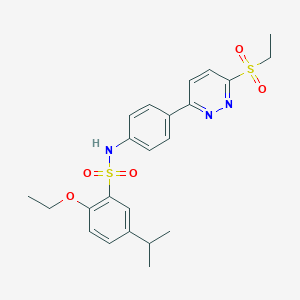
ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Biomarker Identification in Tobacco-Related Cancer Research
Research by Hecht (2002) explores the measurement of human urinary carcinogen metabolites as a practical approach for obtaining important information about tobacco and cancer. This study emphasizes the utility of specific biomarkers derived from carcinogens specific to tobacco products for studies on environmental tobacco smoke (ETS) exposure and cancer. Such research highlights the critical role of organic compounds in developing methods for cancer risk assessment and the identification of exposure to harmful substances (Hecht, 2002).
Liquid Crystal Research and Applications
Henderson and Imrie (2011) discuss the transitional properties of methylene-linked liquid crystal dimers, including their phase behavior and potential applications in display technologies. This illustrates how specific organic molecules are fundamental in advancing liquid crystal science, potentially leading to innovations in electronic displays and optical devices (Henderson & Imrie, 2011).
Enhancing Thermoelectric Performance
Zhu et al. (2017) review various treatment methods on PEDOT:PSS to enhance its thermoelectric performance. This work exemplifies the significance of chemical treatments in modifying organic compounds to improve their electrical and thermal properties, which are crucial for developing efficient thermoelectric devices (Zhu et al., 2017).
Proline and Plant Defense Mechanisms
Qamar, Mysore, and Senthil-Kumar (2015) delve into the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens. Their research underscores the importance of specific organic compounds in enhancing the understanding of plant biology and developing strategies to improve crop resistance to diseases (Qamar, Mysore, & Senthil-Kumar, 2015).
properties
IUPAC Name |
ethyl 4-cyano-5-(2,5-dimethylpyrrol-1-yl)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-5-19-15(18)13-11(4)12(8-16)14(20-13)17-9(2)6-7-10(17)3/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFWZBLIUXUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N2C(=CC=C2C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2566272.png)


![{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B2566276.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2566278.png)


![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)
![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)
![Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2566291.png)

![3-[[1-(Oxolan-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2566294.png)